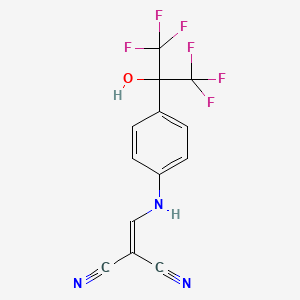

(((4-(2,2,2-Trifluoro-1-hydroxy-1-(trifluoromethyl)ethyl)phenyl)amino)methylene)methane-1,1-dicarbonitrile

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

(((4-(2,2,2-Trifluoro-1-hydroxy-1-(trifluoromethyl)ethyl)phenyl)amino)methylene)methane-1,1-dicarbonitrile is a novel organic compound characterized by its trifluoromethyl and phenylamino functionalities

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of (((4-(2,2,2-Trifluoro-1-hydroxy-1-(trifluoromethyl)ethyl)phenyl)amino)methylene)methane-1,1-dicarbonitrile typically involves multiple steps:

Formation of the Trifluoro-Intermediate: : Initial steps often involve the formation of a trifluoromethylated intermediate through reactions such as trifluoromethylation of a suitable precursor.

Hydroxy Substitution: : This intermediate undergoes hydroxy substitution to introduce the hydroxy group at the desired position.

Phenylamino Group Introduction: : The phenylamino functionality is introduced through an amination reaction.

Final Coupling: : The final step involves coupling the phenylamino intermediate with a suitable dicarbonitrile reagent under specific conditions to yield the target compound.

Industrial Production Methods

In an industrial setting, the production of this compound often employs continuous flow reactors to ensure precise control over reaction conditions. High-throughput synthesis techniques and optimization of catalytic processes are critical for scalable production.

Análisis De Reacciones Químicas

Types of Reactions

Oxidation: : The hydroxy group in the compound can undergo oxidation to form carbonyl derivatives.

Reduction: : The dicarbonitrile moiety can be reduced to corresponding amines under suitable conditions.

Substitution: : Both the phenyl and trifluoromethyl groups can be involved in electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: : Reagents such as potassium permanganate (KMnO₄) or chromic acid (H₂CrO₄) are typically used.

Reduction: : Hydrogenation using catalysts like palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄) are common.

Substitution: : Reagents include halogenating agents or nucleophiles like alkoxides.

Major Products

Oxidation: : Carbonyl compounds.

Reduction: : Amines.

Substitution: : Halogenated or alkylated derivatives.

Aplicaciones Científicas De Investigación

Chemistry

The compound serves as a versatile building block in organic synthesis, enabling the creation of complex molecular architectures.

Biology

Research has explored its potential as a bioactive molecule, particularly in the development of pharmaceutical candidates due to its ability to interact with biological targets.

Medicine

In medicinal chemistry, it is investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

Industry

Its unique functional groups make it valuable in materials science for the development of advanced polymers and coatings.

Mecanismo De Acción

The mechanism by which (((4-(2,2,2-Trifluoro-1-hydroxy-1-(trifluoromethyl)ethyl)phenyl)amino)methylene)methane-1,1-dicarbonitrile exerts its effects typically involves interaction with specific molecular targets such as enzymes or receptors. The trifluoromethyl groups enhance lipophilicity and metabolic stability, allowing the compound to efficiently penetrate biological membranes and interact with intracellular targets. The phenylamino moiety can form hydrogen bonds and π-π interactions with target proteins.

Comparación Con Compuestos Similares

Compared to other trifluoromethylated or phenylamino compounds, (((4-(2,2,2-Trifluoro-1-hydroxy-1-(trifluoromethyl)ethyl)phenyl)amino)methylene)methane-1,1-dicarbonitrile exhibits distinct properties such as enhanced stability and specific reactivity patterns. Similar compounds include:

4-Trifluoromethylphenylamine: : Lacks the additional hydroxy and dicarbonitrile functionalities, resulting in different reactivity and application profiles.

(2,2,2-Trifluoroethyl)benzene: : Missing the amino and dicarbonitrile groups, used mainly in simpler synthetic applications.

And there you have it! The full breakdown of this compound. Fascinating, isn’t it?

Actividad Biológica

The compound (((4-(2,2,2-trifluoro-1-hydroxy-1-(trifluoromethyl)ethyl)phenyl)amino)methylene)methane-1,1-dicarbonitrile, commonly referred to as T0901317, exhibits significant biological activity primarily as a ligand for nuclear receptors involved in metabolic regulation. This article explores its biological effects, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

- Molecular Formula : C17H12F9N3O3

- Molecular Weight : 481.3 g/mol

- IUPAC Name : N-(2,2,2-trifluoroethyl)-N-{4-[2,2,2-trifluoro-1-hydroxy-1-(trifluoromethyl)ethyl]phenyl}benzenesulfonamide

T0901317 is primarily recognized as an agonist for liver X receptors (LXRα and LXRβ), which play critical roles in lipid metabolism and cholesterol homeostasis. In addition to its LXR activity, T0901317 has been shown to inhibit retinoid-related orphan receptors (RORα and RORγ), which are involved in various physiological processes including gluconeogenesis and immune function.

Key Findings:

- LXR Activation : T0901317 activates LXR pathways leading to the regulation of genes involved in lipid metabolism.

- ROR Inhibition : The compound binds with high affinity (K_i = 132 nM for RORα and 51 nM for RORγ), inhibiting their transcriptional activity and thereby modulating glucose metabolism in hepatic cells .

Lipid Metabolism

T0901317 enhances the expression of genes involved in lipid uptake and storage while inhibiting gluconeogenic pathways. Studies show that treatment with T0901317 results in:

- Increased expression of ATP-binding cassette transporters (ABCA1 and ABCG1).

- Decreased levels of glucose-6-phosphatase (G6Pase), a key enzyme in gluconeogenesis .

Immune Function

The compound's inhibition of RORs suggests potential applications in modulating immune responses. By repressing ROR-dependent pathways, T0901317 may influence inflammation and immune cell differentiation.

Study 1: HepG2 Cell Line

In HepG2 cells treated with T0901317:

- Objective : To evaluate the effects on glucose metabolism.

- Results : A significant reduction in G6Pase mRNA levels was observed, indicating effective repression of gluconeogenesis through ROR inhibition .

Study 2: Metabolic Disorders

Research indicated that T0901317 could serve as a therapeutic agent for metabolic disorders due to its dual action on LXRs and RORs. Its ability to modulate lipid levels while concurrently affecting glucose metabolism positions it as a candidate for further development in treating conditions like diabetes and hyperlipidemia .

Summary of Biological Activities

| Activity Type | Mechanism | Observed Effects |

|---|---|---|

| LXR Agonism | Activation of LXRα/β | Increased lipid uptake |

| ROR Inhibition | Binding to RORα/γ | Decreased gluconeogenesis |

| Immune Modulation | Repression of ROR-dependent transcription | Potential anti-inflammatory effects |

Propiedades

IUPAC Name |

2-[[4-(1,1,1,3,3,3-hexafluoro-2-hydroxypropan-2-yl)anilino]methylidene]propanedinitrile |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H7F6N3O/c14-12(15,16)11(23,13(17,18)19)9-1-3-10(4-2-9)22-7-8(5-20)6-21/h1-4,7,22-23H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BGRACRLDEHUVIQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(C(F)(F)F)(C(F)(F)F)O)NC=C(C#N)C#N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H7F6N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

335.20 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.